molecular formula C8H14ClN3 B3025507 4,5,6,7-Tetrahydro-7,7-dimethyl-1H-pyrazolo[4,3-c]pyridine hydrochloride CAS No. 1194374-10-1

4,5,6,7-Tetrahydro-7,7-dimethyl-1H-pyrazolo[4,3-c]pyridine hydrochloride

Cat. No.: B3025507
CAS No.: 1194374-10-1
M. Wt: 187.67
InChI Key: GZEBVCQRCXEFKX-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

7,7-dimethyl-1,4,5,6-tetrahydropyrazolo[4,3-c]pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3.ClH/c1-8(2)5-9-3-6-4-10-11-7(6)8;/h4,9H,3,5H2,1-2H3,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZEBVCQRCXEFKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCC2=C1NN=C2)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20656806
Record name 7,7-Dimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20656806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1194374-10-1, 635712-89-9
Record name 1H-Pyrazolo[4,3-c]pyridine, 4,5,6,7-tetrahydro-7,7-dimethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1194374-10-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7,7-Dimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20656806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-Tetrahydro-7,7-dimethyl-1H-pyrazolo[4,3-c]pyridine hydrochloride typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-Tetrahydro-7,7-dimethyl-1H-pyrazolo[4,3-c]pyridine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions can vary but often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

1. Antidepressant Activity
Research has indicated that derivatives of pyrazolo[4,3-c]pyridine compounds exhibit antidepressant-like effects. The compound's structural features may interact with neurotransmitter systems, particularly serotonin and norepinephrine pathways, making it a candidate for further exploration in treating depression .

2. Neuroprotective Effects
Studies have shown that compounds similar to 4,5,6,7-tetrahydro-7,7-dimethyl-1H-pyrazolo[4,3-c]pyridine hydrochloride can provide neuroprotection against oxidative stress and neurodegenerative diseases. The mechanism involves the inhibition of apoptosis in neuronal cells and modulation of neuroinflammatory responses .

3. Anti-inflammatory Properties
The compound has demonstrated significant anti-inflammatory activity in preclinical models. It appears to inhibit pro-inflammatory cytokines and could be beneficial in treating conditions such as rheumatoid arthritis or inflammatory bowel disease .

Case Study 1: Antidepressant Efficacy

A recent clinical trial investigated the efficacy of a pyrazolo[4,3-c]pyridine derivative in patients with major depressive disorder. Results indicated a significant reduction in depressive symptoms compared to placebo controls after eight weeks of treatment. The study highlighted the importance of further trials to establish long-term safety and efficacy profiles.

Case Study 2: Neuroprotection in Alzheimer's Disease Models

In vitro studies using mouse models of Alzheimer's disease showed that treatment with 4,5,6,7-tetrahydro-7,7-dimethyl-1H-pyrazolo[4,3-c]pyridine hydrochloride resulted in reduced amyloid-beta plaque formation and improved cognitive function. These findings suggest potential avenues for developing therapies aimed at slowing the progression of Alzheimer's disease .

Mechanism of Action

The mechanism of action of 4,5,6,7-Tetrahydro-7,7-dimethyl-1H-pyrazolo[4,3-c]pyridine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 4,5,6,7-Tetrahydro-7,7-dimethyl-1H-pyrazolo[4,3-c]pyridine hydrochloride
  • Molecular Formula : C₈H₁₄ClN₃
  • Molecular Weight : 187.67 g/mol
  • CAS No.: 635712-89-9
  • MDL No.: MFCD09999255

This bicyclic heterocyclic compound features a pyrazolo[4,3-c]pyridine core with a 7,7-dimethyl substitution on the tetrahydro ring. The hydrochloride salt enhances solubility for pharmaceutical applications.

Structural Analogues

Table 1: Structural and Substituent Variations
Compound Name Substituents Molecular Formula CAS No. Similarity Score* Key References
4,5,6,7-Tetrahydro-7,7-dimethyl-1H-pyrazolo[4,3-c]pyridine hydrochloride 7,7-dimethyl C₈H₁₄ClN₃ 635712-89-9 Reference
3-Isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride 3-isopropyl C₉H₁₆ClN₃ 1269397-52-5 High (structural isomer)
2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine dihydrochloride 2-methyl (dihydrochloride) C₇H₁₂Cl₂N₃ 1260902-04-2 Moderate (ring substitution)
1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine dihydrochloride 1-methyl (positional isomer) C₇H₁₂Cl₂N₃ 1228878-69-0 0.83 (similarity score)
4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine dihydrochloride Unsubstituted (dihydrochloride) C₆H₁₁Cl₂N₃ 157327-44-1 0.74 (similarity score)

*Similarity scores based on Tanimoto coefficient comparisons of structural fingerprints .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Name Boiling Point (°C) Storage Conditions Solubility Hazard Class
4,5,6,7-Tetrahydro-7,7-dimethyl-1H-pyrazolo[4,3-c]pyridine hydrochloride N/A Room temperature (inert atmosphere) High (aqueous) Harmful (Xn)
2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine dihydrochloride N/A N/A Moderate (polar solvents) H302 (oral toxicity)
4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine dihydrochloride 331.7 Room temperature High (water, ethanol) Xn
  • Dihydrochloride salts (e.g., CAS 157327-44-1) exhibit higher solubility but may require stringent storage conditions .

Biological Activity

4,5,6,7-Tetrahydro-7,7-dimethyl-1H-pyrazolo[4,3-c]pyridine hydrochloride (CAS No. 943145-91-3) is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C8H14ClN3
  • Molecular Weight : 187.67 g/mol
  • Boiling Point : Approximately 300.7 °C (predicted)
  • Density : 1.062 g/cm³ (predicted)
  • pKa : 15.17 (predicted)

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial effects
  • Anti-inflammatory properties
  • Potential as a therapeutic agent in fibrosis and cancer treatment

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrazolo compounds exhibit significant antimicrobial activity against various strains of bacteria and fungi. For instance, compounds similar to 4,5,6,7-tetrahydro-7,7-dimethyl-1H-pyrazolo[4,3-c]pyridine have shown effectiveness against Mycobacterium tuberculosis with IC50 values indicating potent inhibition .

Anti-inflammatory Activity

The compound's role in inhibiting autotaxin (ATX), an enzyme linked to inflammation and fibrosis, has been highlighted in recent research. Inhibiting ATX could provide a therapeutic pathway for treating pulmonary fibrosis and other inflammatory conditions .

The biological activity of 4,5,6,7-tetrahydro-7,7-dimethyl-1H-pyrazolo[4,3-c]pyridine hydrochloride is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : It acts as an inhibitor for enzymes involved in inflammatory pathways.
  • Receptor Modulation : The compound may modulate receptor activity related to pain and inflammation.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against Mycobacterium tuberculosis with low IC50 values
Anti-inflammatoryInhibits autotaxin related to inflammation and fibrosis
Cancer TherapyPotential use in targeting cancer cell lines through specific pathways

Notable Research Findings

  • A study explored the synthesis and biological evaluation of pyrazolo derivatives showing promising antituberculotic activity against the H37Rv strain of Mycobacterium tuberculosis. The results indicated that alterations in the molecular structure significantly influenced the antimicrobial potency .
  • Another investigation focused on the compound's ability to inhibit autotaxin in vitro, suggesting its potential as a treatment for pulmonary fibrosis due to its role in reducing inflammation .

Q & A

Q. What are the standard synthetic routes for 4,5,6,7-Tetrahydro-7,7-dimethyl-1H-pyrazolo[4,3-c]pyridine hydrochloride, and how can reaction conditions be optimized for higher yield?

Methodological Answer: Synthesis typically involves cyclization and functionalization steps. A microwave-assisted protocol using PdCl₂(PPh₃)₂ as a catalyst, DMF as a solvent, and tert-butylamine as a base can improve reaction efficiency (yields: 28–79%) . For hydrochlorination, adding concentrated HCl to a methanolic solution of the free base precursor (e.g., 6-tert-butoxycarbonyl derivatives) at room temperature for 1 hour is effective . Optimization strategies:

  • Temperature control : Microwave irradiation reduces reaction time (e.g., 15 minutes vs. 12 hours conventional heating) .
  • Catalyst loading : Adjust PdCl₂(PPh₃)₂ to 2–5 mol% to minimize by-products.
  • Purification : Use silica gel column chromatography (hexane/ethyl acetate gradients) for intermediates and recrystallization for final products .

Q. Which spectroscopic methods are most effective for characterizing the structural integrity and purity of this compound?

Methodological Answer:

  • NMR : ¹H/¹³C NMR confirms regiochemistry and substituent positions. For pyrazolo[4,3-c]pyridines, characteristic signals include pyridine protons (δ 7.5–8.5 ppm) and methyl groups (δ 1.5–2.0 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ for C₉H₁₄N₃Cl: calc. 200.095, observed 200.092) .
  • IR Spectroscopy : Absorptions at 1650–1730 cm⁻¹ confirm carbonyl or C=N stretches in intermediates .
  • Melting Point : Consistency with literature values (e.g., 145–146°C for methyl-substituted analogs) indicates purity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported storage conditions (-4°C vs. room temperature) for hydrochloride salts of pyrazolo[4,3-c]pyridine derivatives?

Methodological Answer:

  • Stability Studies : Conduct accelerated degradation tests at 25°C/60% RH and 40°C/75% RH for 4 weeks. Monitor via HPLC for decomposition products (e.g., free base formation). Evidence suggests short-term storage at -4°C (1–2 weeks) is safe, but long-term storage requires -20°C .
  • Hygroscopicity Testing : Use dynamic vapor sorption (DVS) to assess moisture uptake, which may dictate storage in desiccators.

Q. What experimental approaches are recommended to analyze the thermal stability and decomposition kinetics of this compound under varying pH conditions?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Determine decomposition onset temperatures (e.g., >200°C for similar pyrazolo-pyridines) .
  • pH-Dependent Hydrolysis : Incubate the compound in buffers (pH 1–9) at 37°C. Sample aliquots at intervals (0–48 hours) and quantify degradation via UV-Vis or LC-MS. Kinetic modeling (e.g., first-order decay) identifies stability thresholds .

Q. How can impurity profiling and analytical method development address inconsistencies in synthetic batches?

Methodological Answer:

  • HPLC Method Development : Use C18 columns with mobile phases (e.g., 0.1% TFA in water/acetonitrile). Detect impurities at 220–254 nm. For dihydrochloride salts, ensure peak symmetry with ion-pair reagents .
  • Reference Standards : Compare retention times and MS/MS fragmentation with certified impurities (e.g., N-oxide derivatives) .

Q. Can computational chemistry predict the reactivity or biological activity of this compound?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to model interactions with kinase active sites (e.g., protein kinases targeted by pyrazolo-pyridines ). Validate with free energy calculations (MM-PBSA).
  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict electrophilic sites for functionalization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5,6,7-Tetrahydro-7,7-dimethyl-1H-pyrazolo[4,3-c]pyridine hydrochloride
Reactant of Route 2
4,5,6,7-Tetrahydro-7,7-dimethyl-1H-pyrazolo[4,3-c]pyridine hydrochloride

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